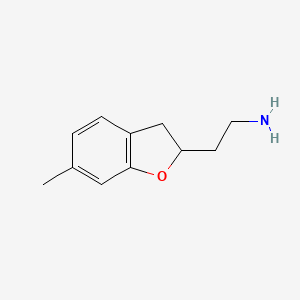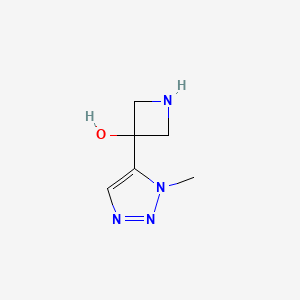amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)
1-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid is a synthetic organic compound with the molecular formula C12H19NO4. It is characterized by the presence of a cyclopropane ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid typically involves the reaction of 1-aminocyclopropane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or methanol at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed:
Hydrolysis: 1-amino-1-cyclopropanecarboxylic acid.
Substitution: Various substituted cyclopropane derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products, depending on the specific reaction.
Aplicaciones Científicas De Investigación
1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The free amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- 1-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
- 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid ethyl ester
- rac-(1R,2S)-1-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Comparison: 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a Boc-protected amino group. This combination imparts distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry. Compared to similar compounds, it offers a balance of steric protection and reactivity, allowing for selective transformations and functionalizations .
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)13(10(16)17-11(3,4)5)12(6-7-12)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) |
Clave InChI |
QSWNZWIQZIJGAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(=O)OC(C)(C)C)C1(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)



![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)



![2-Butanone, 4-[(3-methylphenyl)thio]-](/img/structure/B13159812.png)

![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)

